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Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis, and its dysregulation is frequently implicated in cancer development.[1][2][3] The
core of this pathway is a kinase cascade that ultimately controls the activity of the
transcriptional co-activators YAP and TAZ.[4][5] Casein Kinase 1 (CK1) isoforms, particularly
CK1d and CK1e, have been identified as regulators of key oncogenic pathways, including the
Hippo pathway.[6][7] This technical guide provides an in-depth exploration of MU1742, a potent
and selective chemical probe for CK1d and CK1g, and its impact on the Hippo signaling
cascade.[7][8] We present quantitative data on MU1742's potency, detail relevant experimental
protocols for investigating its effects, and visualize the complex signaling interactions using
pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug
development.

The Canonical Hippo Signaling Pathway

The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in
tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack
including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and
LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins
SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]

When the pathway is active, typically stimulated by signals such as high cell density, MST1/2
phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the
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primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ
(transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to
the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately
targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to
the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to
drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as
CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows
for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and
tumorigenesis.[10][13]
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Diagram 1: The Canonical Hippo Signaling Pathway
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Diagram 1: The Canonical Hippo Signaling Pathway
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MU1742: A Potent and Selective CK10/CKl1e
Chemical Probe

MU1742 is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase
1 delta (CK1d) and epsilon (CK1g).[7] It demonstrates excellent kinome-wide selectivity, making
it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At
higher concentrations, MU1742 is also capable of inhibiting the CK1a isoform.[8][14]

Data Presentation: Potency and Pharmacokinetics

The inhibitory activity of MU1742 has been quantified through both in vitro biochemical assays
and cell-based target engagement studies.

Table 1: In Vitro and Cellular Potency of MU1742

Cellular ECso (nM)

Target Kinase In Vitro ICso (nM)[6][8] (NanoBRET Assay)[]
CK1d 6.1 47

CKle 27.7 220

CKlal 7.2 3500

CKlolL 520 Not Reported

ICso0 values were determined at an ATP concentration of 10 puM. Cellular potency was assessed
in intact HEK293 cells.

Table 2: Pharmacokinetic Properties of MU1742 in Mice[6][8]

Parameter Value

Administration Route Per Oral (PO)

Dose 20 mg/kg

Bioavailability (F) 57%

In Vivo Suitability Suitable, favorable PK profile
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A dose of 100 mg/kg was also reported as well-received in mice.[8]

Proposed Impact of MU1742 on the Hippo Pathway

Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways
crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways.
[6][7] While the direct phosphorylation of core Hippo components by CK1d/¢ is an area of
active research, a significant mechanism of action for MU1742 on the Hippo pathway is likely
through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.

The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically,
components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15]
CK1é/¢ are positive regulators of the Wnt pathway. Therefore, by inhibiting CK1d/e, MU1742 is
expected to suppress Wnt signaling. This suppression can lead to an increase in the
cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby
activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ
nuclear localization and a subsequent reduction in the transcription of pro-proliferative target
genes.
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Diagram 2: Proposed Mechanism of MU1742 Action
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Diagram 2: Proposed Mechanism of MU1742 Action
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Experimental Protocols

To investigate the impact of MU1742 on the Hippo pathway, a series of in vitro and cell-based
assays are required. For cellular assays, it is recommended to use MU1742 at concentrations
below 5 uM to ensure selectivity and avoid off-target effects.[8]

Kinase Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory effect of MU1742 on kinase activity.

Reagents: Recombinant active CK1&/¢ kinase, kinase buffer, ATP, substrate peptide (e.g., a
generic serine/threonine kinase substrate), MU1742 stock solution (in DMSO), and a kinase
activity detection kit (e.g., ADP-Glo™).

Procedure: a. Prepare serial dilutions of MU1742 in DMSO, followed by dilution in kinase
buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted MU1742 or
DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g.,
10 uM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and
measure the remaining ATP (or ADP produced) using the detection Kit's instructions and a
luminometer.

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
Plot the inhibition percentage against the logarithm of MU1742 concentration and fit to a
dose-response curve to determine the I1Cso value.

Western Blotting for YAP/TAZ Phosphorylation and Total
Protein

This method assesses changes in the phosphorylation status and total levels of key Hippo

pathway proteins in cells treated with MU1742.

Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest)
and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of
MU1742 (e.g., 0, 50 nM, 200 nM, 1 uM) for a specified time (e.g., 24 hours).

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer
supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris
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and collect the supernatant containing the total protein lysate. d. Determine protein
concentration using a BCA assay.

o SDS-PAGE and Transfer: a. Denature 20-30 ug of protein per sample and resolve on a 4-
20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

e Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate
with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-
TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d.
Visualize bands using a chemiluminescence detection kit and an imaging system.

e Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated
protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for YAPITAZ Target Gene
Expression

This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.

o Cell Treatment and RNA Extraction: a. Treat cells with MU1742 as described in the Western
Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.

o cDNA Synthesis: a. Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

e (PCR: a. Prepare the gPCR reaction mix containing SYBR Green Master Mix, CDNA
template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB,
GAPDH). b. Run the reaction on a real-time PCR system.

e Analysis: Calculate the relative gene expression using the AACt method, normalizing target
gene expression to the housekeeping gene and comparing treated samples to the vehicle
control.
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Diagram 3: General Experimental Workflow

Cell Culture & Treatment

Seed Cells

Treat with MU1742
(or Vehicle)

Downstream ARalysis

Transcript level Protein Level Functional Outpu

Reporter Assay
(e.g., TEAD-luciferase)

Proliferation Assay

RNA Extraction (e.g., AlamarBlue)

Cell Lysis

Western Blot

cDNA Synthesis (p-YAP, YAP, TAZ)

gPCR
(CTGF, CYR61)

Data \nterpretatign

Assess Impact on

Hippo Pathway Activity

Click to download full resolution via product page

Diagram 3: General Experimental Workflow
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Summary and Future Directions

MU1742 is a well-characterized and selective inhibitor of CK16 and CK1g, making it an
invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability
to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key
compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ
hyperactivation.

Future research should focus on elucidating the direct interactions, if any, between CK1d/¢ and
core Hippo pathway components. Investigating the efficacy of MU1742 in in vivo cancer models
with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for
translating these preclinical findings. Furthermore, exploring MU1742 in combination with other
targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide
new avenues for treating resistant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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